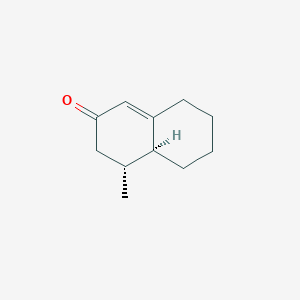
(4R,4aS)-4-Methyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R,4aS)-4-Methyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one is an organic compound belonging to the class of naphthalenes This compound is characterized by its unique structure, which includes a hexahydro-naphthalene ring system with a methyl group and a ketone functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R,4aS)-4-Methyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one typically involves the hydrogenation of naphthalene derivatives under specific conditions. Common synthetic routes may include:
Hydrogenation: Naphthalene derivatives are hydrogenated using catalysts such as palladium on carbon (Pd/C) under high pressure and temperature.
Cyclization: The intermediate products undergo cyclization reactions to form the hexahydro-naphthalene ring system.
Functional Group Introduction: The methyl and ketone groups are introduced through various organic reactions, such as Friedel-Crafts acylation.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation and cyclization processes, utilizing continuous flow reactors and advanced catalytic systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
(4R,4aS)-4-Methyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The methyl group can undergo substitution reactions with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) under light or heat.
Major Products Formed
Oxidation: Carboxylic acids or ketone derivatives.
Reduction: Alcohols.
Substitution: Halogenated naphthalene derivatives.
科学的研究の応用
Chemistry
This compound is studied for its unique structural properties and reactivity, making it a valuable model compound in organic synthesis and reaction mechanism studies.
Biology
In biological research, derivatives of this compound may be explored for their potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine
Potential medicinal applications include the development of new pharmaceuticals targeting specific molecular pathways.
Industry
In the industrial sector, this compound may be used as an intermediate in the synthesis of more complex organic molecules, including fragrances, dyes, and polymers.
作用機序
The mechanism of action of (4R,4aS)-4-Methyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one depends on its specific application. For example, in medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
類似化合物との比較
Similar Compounds
Tetralin (1,2,3,4-Tetrahydronaphthalene): A similar compound with a fully saturated naphthalene ring system.
Decalin (Decahydronaphthalene): Another related compound with a fully hydrogenated naphthalene structure.
Naphthalene: The parent compound with an unsaturated ring system.
Uniqueness
(4R,4aS)-4-Methyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
32980-08-8 |
|---|---|
分子式 |
C11H16O |
分子量 |
164.24 g/mol |
IUPAC名 |
(4R,4aS)-4-methyl-4,4a,5,6,7,8-hexahydro-3H-naphthalen-2-one |
InChI |
InChI=1S/C11H16O/c1-8-6-10(12)7-9-4-2-3-5-11(8)9/h7-8,11H,2-6H2,1H3/t8-,11+/m1/s1 |
InChIキー |
WENXVHUJPUMHKU-KCJUWKMLSA-N |
異性体SMILES |
C[C@@H]1CC(=O)C=C2[C@H]1CCCC2 |
正規SMILES |
CC1CC(=O)C=C2C1CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


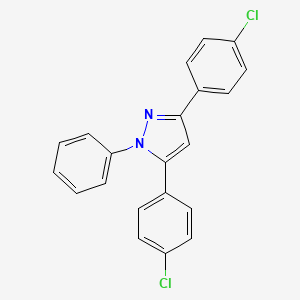

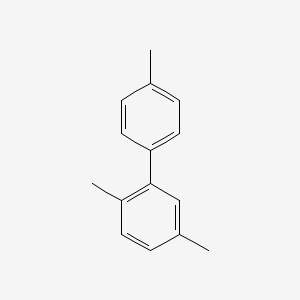

![2-[Acetyl(2,3-dimethylphenyl)amino]benzoic acid](/img/structure/B14682145.png)
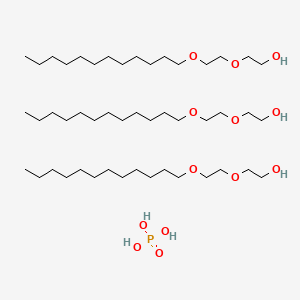
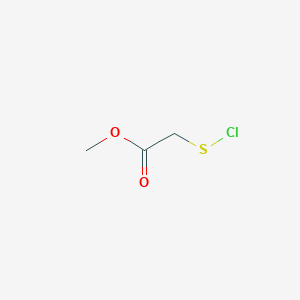
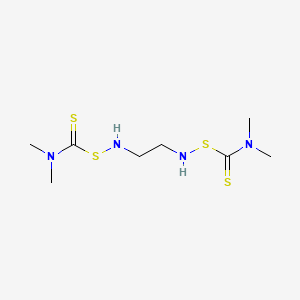
![{4-[Chloro(diphenyl)methyl]phenyl}(phenyl)methanone](/img/structure/B14682164.png)
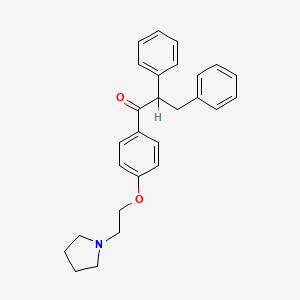

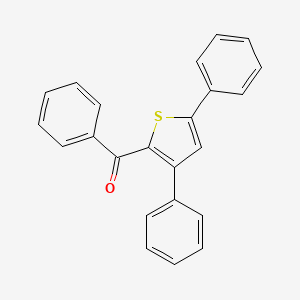
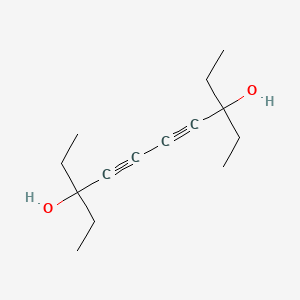
![Isodecane, [methylidynetris(oxy)]tris-](/img/structure/B14682187.png)
